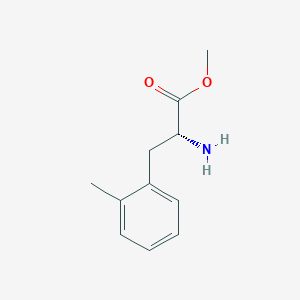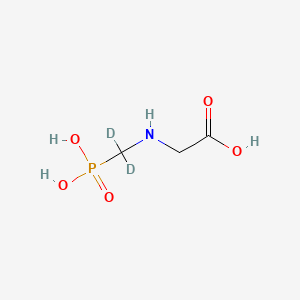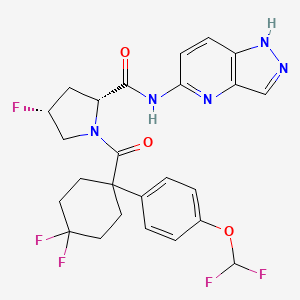
CBP/p300-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CBP/p300-IN-10 is a small molecule inhibitor that targets the bromodomain of the CREB-binding protein (CBP) and p300. These proteins are transcriptional coactivators with intrinsic acetyltransferase activity, playing critical roles in gene expression regulation, development, and disease processes . This compound has emerged as a promising compound in the field of cancer research due to its ability to inhibit the activity of CBP and p300, which are often implicated in various cancers .
Preparation Methods
Industrial Production Methods: Industrial production methods for CBP/p300-IN-10 are not extensively documented. large-scale synthesis typically involves optimization of reaction conditions to maximize yield and purity, followed by purification processes such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: CBP/p300-IN-10 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong acids or bases for substitution reactions, and oxidizing or reducing agents for redox reactions. Typical conditions involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation or reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
CBP/p300-IN-10 has a wide range of scientific research applications, particularly in the fields of cancer biology and epigenetics. It has been shown to inhibit the growth of castration-resistant prostate cancer by blocking the transcriptional activity of the androgen receptor and its target genes . Additionally, this compound is being investigated for its potential to treat other hormone-dependent cancers, such as breast cancer .
In the field of epigenetics, this compound is used to study the role of histone acetylation in gene expression regulation. By inhibiting the acetyltransferase activity of CBP and p300, researchers can investigate the effects of reduced histone acetylation on chromatin structure and gene transcription .
Mechanism of Action
CBP/p300-IN-10 exerts its effects by binding to the bromodomain of CBP and p300, thereby inhibiting their acetyltransferase activity. This inhibition prevents the acetylation of histone and non-histone proteins, leading to altered chromatin structure and reduced transcriptional activity of target genes . The molecular targets of this compound include the androgen receptor and other transcription factors that rely on CBP and p300 for their coactivator functions .
Comparison with Similar Compounds
CBP/p300-IN-10 is unique in its high specificity and potency as a bromodomain inhibitor. Similar compounds include CCS1477, a novel small molecule inhibitor of the p300/CBP bromodomain, and B029-2, another p300/CBP inhibitor used in hepatocellular carcinoma research . These compounds share a common mechanism of action but differ in their chemical structures and specific applications. For example, CCS1477 has shown promise in treating acute myeloid leukemia and multiple myeloma, while B029-2 is focused on liver cancer .
Properties
Molecular Formula |
C25H24F5N5O3 |
|---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
(2R,4R)-1-[1-[4-(difluoromethoxy)phenyl]-4,4-difluorocyclohexanecarbonyl]-4-fluoro-N-(1H-pyrazolo[4,3-b]pyridin-5-yl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C25H24F5N5O3/c26-15-11-19(21(36)33-20-6-5-17-18(32-20)12-31-34-17)35(13-15)22(37)24(7-9-25(29,30)10-8-24)14-1-3-16(4-2-14)38-23(27)28/h1-6,12,15,19,23H,7-11,13H2,(H,31,34)(H,32,33,36)/t15-,19-/m1/s1 |
InChI Key |
IGBIPTRCWSVZCO-DNVCBOLYSA-N |
Isomeric SMILES |
C1CC(CCC1(C2=CC=C(C=C2)OC(F)F)C(=O)N3C[C@@H](C[C@@H]3C(=O)NC4=NC5=C(C=C4)NN=C5)F)(F)F |
Canonical SMILES |
C1CC(CCC1(C2=CC=C(C=C2)OC(F)F)C(=O)N3CC(CC3C(=O)NC4=NC5=C(C=C4)NN=C5)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2R,5R)-4-bromo-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-3H-pyridine-2,6-dione](/img/structure/B12399516.png)
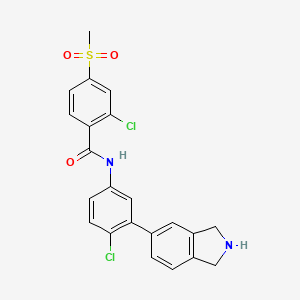
![(4R,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-2-oxo-5-[(2,2,2-trideuterioacetyl)amino]nonanoic acid](/img/structure/B12399522.png)
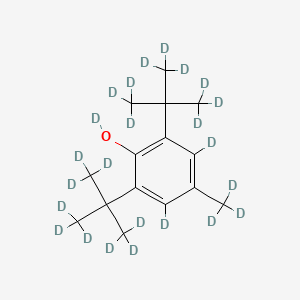
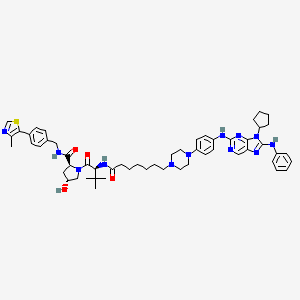

![N-[9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]acetamide](/img/structure/B12399552.png)
![[(2R,4R,5R)-4-acetyloxy-3-fluoro-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B12399557.png)
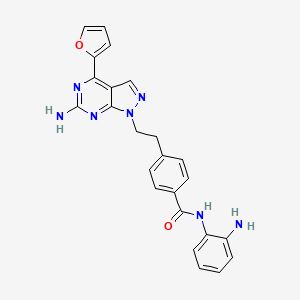
![1-[(E)-4-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]but-2-enyl]pyridin-1-ium-4-carboxamide;dibromide](/img/structure/B12399576.png)

![[4-[(8R,9S,13S,14S,17R)-17-ethynyl-17-hydroxy-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-2-yl]piperazin-1-yl]-[(2S)-1-(quinoline-2-carbonyl)pyrrolidin-2-yl]methanone](/img/structure/B12399588.png)
